BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Monograph: 4-Chloro-6-fluoro-7-
methoxy-3-nitroquinoline

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest
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Compound Name:
nitroquinoline

Cat. No.: B13056650

Get Quote
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Advanced Building Block for Kinase Inhibitor
Development[1]
Part 1: Executive Summary & Chemical Identity[1]

4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline is a highly functionalized heterocycle
designed as a scaffold for small-molecule drug discovery. Structurally, it belongs to the 4-
aminoquinoline class of kinase inhibitors, sharing a pharmacophore lineage with FDA-approved
drugs like Cabozantinib and Bosutinib.

The specific substitution pattern—6-Fluoro, 7-Methoxy—is a strategic bioisostere of the classic
6,7-dimethoxy motif. The introduction of fluorine at the C6 position blocks metabolic oxidation
(a common clearance pathway for 6-methoxy groups) and modulates the electronic density of
the quinoline ring, potentially enhancing binding affinity to ATP-binding pockets of targets such
as c-Met, VEGFR, and RET.

Chemical Data Table
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Property Specification

CAS Number 2089651-42-1

IUPAC Name 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline
Molecular Formula C10He6CIFN203

Molecular Weight 256.62 g/mol

SMILES COclcc2c(cclF)nce(c2Cl)[O-]

Appearance Pale yellow to tan solid

Soluble in DMSO, DMF; sparingly soluble in

Solubility
DCM

Electrophilic C4-Chlorine (SNAr active),

Key Functionality Reducible C3-Nitro

Part 2: Strategic Synthesis & Protocols

The synthesis of this compound requires a robust protocol that balances the reactivity of the 4-
chloro group with the stability of the nitro moiety. The following pathway is designed for high
purity and scalability, utilizing a modified Gould-Jacobs reaction followed by chlorination.

Retrosynthetic Analysis (DOT Visualization)[1]

The synthesis logically disconnects to 3-Fluoro-4-methoxyaniline and Ethyl
(ethoxymethylene)nitroacetate.

3-Fluoro-4-methoxyaniline Condensation

(CAS 366-99-4) EtOH, Reflux) Cyclization Chlorination
. o, Intermediate 2: o, TARGET:
Intermediate 1: (Dowtherm A, 250°C) | 6 Fiuoro-7-methoxy- (POCI3, 100°C) > P iy
Enamine Adduct . P
/ 3-nitro-4-quinolone 7-methoxy-3-nitroquinoline
Ethyl (ethoxymethylene)

nitroacetate

Click to download full resolution via product page

© 2026 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b13056650/docs?utm_src=pdf-body-img#technical-monograph-4-chloro-6-fluoro-7-methoxy-3-nitroquinoline
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13056650?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Figure 1: Retrosynthetic pathway showing the conversion of aniline precursors to the final
chloro-nitro-quinoline.

Detailed Experimental Protocol
Step 1: Condensation & Cyclization

Objective: Formation of the quinolone core (6-Fluoro-7-methoxy-3-nitroquinolin-4(1H)-one).

Reagents: Charge a reaction vessel with 3-Fluoro-4-methoxyaniline (1.0 eq) and Ethyl
(ethoxymethylene)nitroacetate (1.1 eq) in Ethanol (10 vol).

e Condensation: Reflux for 2—4 hours. Monitor by TLC for the disappearance of aniline.

 [solation (Enamine): Cool to room temperature. The intermediate enamine often precipitates.
Filter and dry.

¢ Cyclization: Add the dried enamine portion-wise to boiling Dowtherm A (diphenyl
ether/biphenyl mixture) at 250°C.

o Critical Control: Maintain temperature >240°C to ensure rapid cyclization and prevent
polymerization.

o Workup: Cool to ~80°C, then dilute with Hexanes or Ethanol to precipitate the quinolone
product. Filter, wash with ethanol, and dry.

Step 2: Chlorination (The Critical Step)

Objective: Conversion of the 4-hydroxy/oxo group to the reactive 4-chloro handle.

o Setup: Place the 6-Fluoro-7-methoxy-3-nitro-4-quinolone (from Step 1) in a round-bottom
flask under Nitrogen.

e Reagent: Add Phosphorus Oxychloride (POCIs) (5.0 eq).
o Note: POCIs acts as both solvent and reagent.[1]

o Reaction: Heat to 100-110°C for 2—3 hours. The suspension should clear as the chloro-
quinoline is formed.
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Monitoring: Aliquot a drop into MeOH (to quench) and check TLC/LCMS.

Quenching (Hazard):

o Cool the reaction mixture to room temperature.

o Slowly pour the mixture onto crushed ice/water with vigorous stirring. Maintain
temperature <20°C.

o Neutralize with NH4OH or NaHCOs to pH 8.

Extraction: Extract with Dichloromethane (DCM). Wash organics with brine, dry over
Na2S0s4, and concentrate.

Purification: Recrystallize from EtOAc/Hexanes or purify via flash chromatography (SiOz, 0-
5% MeOH in DCM).

Part 3: Mechanistic Insights & Applications

The utility of 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline lies in its dual-reactivity, enabling

the rapid construction of complex kinase inhibitors.

Structure-Activity Relationship (SAR) Logic

C4-Position (Chlorine): A highly electrophilic site susceptible to Nucleophilic Aromatic
Substitution (S_NAr). It reacts readily with anilines, phenols, or thiols to install the "tail" of the
inhibitor (often a solvent-exposed solubilizing group).

C3-Position (Nitro): A "masked" amine. After the C4-substitution, the nitro group is reduced
(Fe/NHaCl or H2/Pd-C) to an amine. This amine is then acylated (e.g., with cyclopropane-1,1-
dicarboxylate) to form the "hinge-binding" motif typical of c-Met inhibitors.

C6-Fluoro / C7-Methoxy: This specific pattern improves metabolic stability compared to the
bis-methoxy analog (Cabozantinib intermediate). The fluorine atom blocks metabolic
hydroxylation at the 6-position.

Reaction Scope Visualization (DOT)
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Figure 2: Downstream application workflow for synthesizing kinase inhibitors.

Part 4: Analytical Characterization

To validate the identity of CAS 2089651-42-1, researchers should look for the following spectral

signatures:

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b13056650/docs?utm_src=pdf-body-img#technical-monograph-4-chloro-6-fluoro-7-methoxy-3-nitroquinoline
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13056650?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 1H NMR (DMSO-ds):

o H2 (Singlet): A distinct singlet around 9.0-9.2 ppm (characteristic of the proton between N
and NO2).

o H5 (Doublet): A doublet around 8.0 ppm (coupling with F6, J ~ 8-10 Hz).
o H8 (Doublet): A doublet around 7.6 ppm (coupling with F6, J ~ 6-8 Hz).
o OCHs: A sharp singlet at 4.0 ppm.
e F NMR:
o Asingle peak around -110 to -120 ppm, showing coupling to H5 and H8.
e Mass Spectrometry (LCMS):
o M+H: 257.0/ 259.0 (Characteristic 3:1 Chlorine isotope pattern).

Part 5: Safety & Handling

o POCIs Hazard: Phosphorus oxychloride is corrosive and reacts violently with water. All
guenching steps must be performed at low temperatures with proper ventilation.

¢ Nitro Compounds: While stable, nitro-aromatics can be energetic. Avoid excessive heat
during drying.

o Skin Sensitizer: Quinoline intermediates are often potent sensitizers. Double-gloving and use
of a fume hood are mandatory.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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